molecular formula C9H9N3 B099260 4-Hydrazinoquinoline CAS No. 15793-93-8

4-Hydrazinoquinoline

Cat. No. B099260
CAS RN: 15793-93-8
M. Wt: 159.19 g/mol
InChI Key: MYGFXCLXHGITIQ-UHFFFAOYSA-N
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Description

4-Hydrazinoquinoline is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic systems. It is characterized by the presence of a hydrazino group attached to the quinoline moiety. This functional group is highly reactive and can participate in numerous chemical reactions, leading to a diverse array of derivatives with potential biological activities.

Synthesis Analysis

The synthesis of 4-Hydrazinoquinoline derivatives can be achieved through different methods. For instance, the regioselective C4-hydrazinylation of 2,4-dichloroquinolines with hydrazine hydrate results in the formation of hydrazinylquinoline regio-isomers with high selectivity at the C4 position . Another approach involves the recyclization of certain precursors, such as (2-carboxyaryl)difurylmethanes, followed by reaction with hydrazine hydrate to yield novel heterocyclic systems . Additionally, the autoxidation of 4-hydrazinylquinolin-2(1H)-ones has been utilized to synthesize a series of pyridazino[4,3-c:5,6-c']diquinolines .

Molecular Structure Analysis

The molecular structure of 4-Hydrazinoquinoline derivatives is often elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), mass spectral data, and elemental analysis. In some cases, X-ray structure analysis and theoretical calculations are employed to confirm the formation of the desired structures . The presence of the hydrazino group significantly influences the molecular geometry and electronic distribution within the quinoline framework.

Chemical Reactions Analysis

4-Hydrazinoquinoline and its derivatives undergo a variety of chemical reactions. For example, they can react with trifluoromethyl-β-diketones to yield different pyrazole derivatives, depending on the substitution pattern of the diketone . They can also participate in cyclization reactions to form triazolines when reacted with α-isocyano esters/amides and azodicarboxylates . Furthermore, the reaction of 4-hydrazinoquinolines with ethyl acetoacetate and acetone leads to the formation of pyrrolo[3,2-c]quinolines and pyrazolylquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydrazinoquinoline derivatives are closely related to their molecular structure. The introduction of various substituents can significantly alter properties such as solubility, melting point, and reactivity. These changes are crucial for the potential application of these compounds as antitumor agents, as seen in the synthesis of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives, which displayed moderate to excellent cytotoxicity against various cancer cell lines . Similarly, the design of 4-phenoxyquinoline derivatives containing a pyridazinone moiety has led to compounds with significant cytotoxicity and high selectivity against cancer cell lines .

Scientific Research Applications

Chemosensors

  • Scientific Field: Chemistry
  • Application Summary: 4-Hydrazinoquinoline is used in the synthesis of new quinoline-based chemosensors . These chemosensors are optimized for the detection of anions with sensitivity and selectivity .
  • Methods of Application: The chemosensors are synthesized via a one-pot multi-component reaction . Their potential for chemosensory is confirmed via cyclic voltammetry .
  • Results: The chemosensors were tested for ligand–anion interaction against various ions, and the NH deprotonation was observed as the mechanism of anion interaction . The study showed that these chemosensors are viable for advance assessment in optimizing excellent chemosensors for fluoride ions .

Biological Activities of Metal Complexes

  • Scientific Field: Biochemistry
  • Application Summary: 4-Hydrazinoquinoline is used in the synthesis of metal complexes with a new Schiff base hydrazone . These complexes have been studied for their biological activities .
  • Methods of Application: The Schiff base hydrazone ligand was prepared by the condensation reaction of 7-chloro-4-quinoline with o-hydroxyacetophenone . The ligand reacts with various metal ions to form either mono- or binuclear complexes .
  • Results: The complexes were characterized by various methods, and their magnetic moments and electrical conductance were determined . The complexes were also tested against a strain of Gram +ve bacteria (Staphylococcus aureus), Gram -ve bacteria (Escherichia coli), and fungi (Candida albicans), and exhibited high antibacterial activities .

Synthesis of N′-(E)-heteroaromatic-isonicotinohydrazide Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Hydrazinoquinoline is used in the synthesis of N′-(E)-heteroaromatic-isonicotinohydrazide derivatives .
  • Methods of Application: The general procedure involves reacting 5-methoxyindole-3-carboxaldehyde with 7-chloro-4-hydrazinoquinoline in a 1:1 molar ratio .
  • Results: The resulting compound 16 was obtained as a yellow solid with a yield of 78% .

Synthesis of Heteroaromatic 7-chloro-4-quinolinylhydrazone Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 4-Hydrazinoquinoline is used in the preparation of heteroaromatic 7-chloro-4-quinolinylhydrazone derivatives .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Antimicrobial Activity of Metal Complexes

  • Scientific Field: Biochemistry
  • Application Summary: 4-Hydrazinoquinoline is used in the synthesis of metal complexes of a Schiff base hydrazone . These complexes have been studied for their antimicrobial activities .
  • Methods of Application: The Schiff base hydrazone ligand was prepared by reacting benzaldehyde with 7-chloro-4-hydrazinoquinoline . The ligand reacts with various metal ions to form either mono- or binuclear complexes .
  • Results: The complexes were characterized by various methods, and their magnetic moments and electrical conductance were determined . The complexes were also tested against a strain of Gram +ve bacteria (Staphylococcus aureus), Gram -ve bacteria (Escherichia coli), and fungi (Candida albicans), and exhibited high antibacterial activities .

Regulation of Cell Growth and Enhancement of Pigmentation

  • Scientific Field: Biochemistry
  • Application Summary: Lithium (E)-2-(2-(2-methylquinolin-4-yl)hydrazinoylidene)pentanedioate, a derivative of 4-Hydrazinoquinoline, shows low acute toxicity and is active as a cytokine . It is a promising drug for regulating cell growth and enhancing pigmentation .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the source .

Safety And Hazards

4-Hydrazinoquinoline may cause respiratory irritation and skin irritation . It also causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline and its derivatives have been used in the field of medicinal chemistry for a long time . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The application of 4-HQ is the same as that of a conventional matrix with the additional advantage of on-target reaction at room temperature . Thus, 4-HQ can be used for the routine analysis of glycans by MALDI MS due to its simple use, great reproducibility, and enhanced detection of both neutral and sialylated glycans .

properties

IUPAC Name

quinolin-4-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGFXCLXHGITIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427248
Record name 4-Hydrazinoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinoquinoline

CAS RN

15793-93-8
Record name 4-Hydrazinoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
LMR Antinarelli, I de Oliveira Souza… - Experimental …, 2018 - Elsevier
… In the present study, AMQ-j, a 4-hydrazinoquinoline, proved to be an effective in vitro and in vivo antileishmanial agent against L. amazonensis. Regarding in vitro activity of the AMQ-j …
Number of citations: 25 www.sciencedirect.com
Y Romanenko, A Kozyr - Reports of Vinnytsia National …, 2022 - reports-vnmedical.com.ua
Annotation. 4-hydrazinoquinoline derivatives have a wide pharmacological potential. The study of their biological properties showed that they have not only antimalarial, antituberculosis…
Number of citations: 0 reports-vnmedical.com.ua
M El-Behery, H El-Twigry - Spectrochimica Acta Part A: Molecular and …, 2007 - Elsevier
A new hydrazone ligand, HL, was prepared by the reaction of 7-chloro-4-hydrazinoquinoline with o-hydroxybenzaldehyde. The ligand behaves as monoprotic bidentate. This was …
Number of citations: 195 www.sciencedirect.com
RC Montenegro, LV Lotufo, MO de Moraes… - Medicinal Chemistry …, 2012 - Springer
… The 7-chloro-4-quinolinylhydrazones derivatives (3a–f) were obtained by the reaction between 7-chloro-4-hydrazinoquinoline (1.03 mmols) and the appropriate heteroaromatic …
Number of citations: 14 link.springer.com
P HELISSEY, H PARROT-LOPEZ… - Chemical and …, 1987 - jstage.jst.go.jp
… However, it was thought to be of greater interest to carry out Fischer's thermal cyclization of hydrazones derived from 4-hydrazinoquinoline. This method provides an easy access to the …
Number of citations: 22 www.jstage.jst.go.jp
T Singh, RG Stein, JH Biel - Journal of Medicinal Chemistry, 1969 - ACS Publications
… 7-chloro-4-hydrazinoquinoline (1) which was obtained according to the procedure of Surrey and Cutler. 3 The hydrazones were prepared by the reaction of 4-hydrazinoquinoline with …
Number of citations: 19 pubs.acs.org
SP Singh, LS Tarar, RK Vaid, J Elguero… - Journal of …, 1989 - Wiley Online Library
… 7-Chloro-4-hydrazinoquinoline, acetylacetaldehyde dimethyl acetal and malonaldehyde bis(dimethyl acetal) were commercially available. 4-Hydrazino-2-methylquinoline [16], 2-…
Number of citations: 26 onlinelibrary.wiley.com
T Le Thuy, H Xuan Tien, V Dinh Hoang… - Letters in Drug …, 2012 - ingentaconnect.com
… (4a-f) with 7-chloro-4-hydrazinoquinoline (2). Novel quinolinylhydrazones containing Shiff … 10a-f with 7-chloro-4-hydrazinoquinoline. These synthesized hydrazones were screened for …
Number of citations: 15 www.ingentaconnect.com
T Itai, S Kamiya - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
… to stand at room temperature with hydrazine hydrate, 4—hydrazinoquinoline 1~oxide (III) was … If (11) was heated with hydrazine, 4~hydrazinoquinoline (VI) was obtained, attributable to …
Number of citations: 38 www.jstage.jst.go.jp
HG Bonacorso, CA Cechinel… - Journal of …, 2005 - Wiley Online Library
… , 4-BrC6H4, 4CH3OC6H4, 4-NO2C6H4, 4-biphenyl, 1-naphthyl; heteroaryl = 2-furyl and 2-thienyl] has been regiospecificaly obtained from the reaction of 7-chloro-4-hydrazinoquinoline …
Number of citations: 41 onlinelibrary.wiley.com

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